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  • Product: 5-Iodo-1-methyl-1H-pyrazol-3-amine
  • CAS: 1654058-24-8

Core Science & Biosynthesis

Foundational

Preliminary Investigation of 5-Iodo-1-methyl-1H-pyrazol-3-amine as a Kinase Inhibitor Building Block

Executive Summary The development of highly selective, orally bioavailable kinase inhibitors relies heavily on the strategic selection of core building blocks. 5-Iodo-1-methyl-1H-pyrazol-3-amine (CAS: 1654058-24-8) has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors relies heavily on the strategic selection of core building blocks. 5-Iodo-1-methyl-1H-pyrazol-3-amine (CAS: 1654058-24-8) has emerged as a privileged scaffold in medicinal chemistry[1][2]. By combining a classic hinge-binding motif (the pyrazol-3-amine) with a highly reactive cross-coupling handle (the 5-iodo group), this molecule allows researchers to rapidly synthesize diverse libraries of Type I, II, and III kinase inhibitors. This technical guide explores the structural rationale, synthetic utility, and field-proven methodologies for incorporating this building block into advanced drug discovery pipelines.

Structural Rationale & Pharmacophore Modeling

The architecture of 5-Iodo-1-methyl-1H-pyrazol-3-amine is meticulously suited for kinase active sites due to three distinct functional zones:

  • The Hinge-Binding Motif (3-Amine & Pyrazole N2): The 1H-pyrazol-3-amine core functions as a potent hydrogen bond donor-acceptor system. In targets such as Receptor-Interacting Protein Kinase 1 (RIPK1), this moiety forms critical, bidentate hydrogen bonds with hinge residues (e.g., Glu93 and Met95), anchoring the molecule within the ATP-binding pocket[3].

  • The Directional Vector (1-Methyl): The methyl group at the N1 position serves a dual purpose. It slightly increases the lipophilicity of the core while sterically restricting the conformational flexibility of the molecule. This restriction causally drives high kinome selectivity by preventing the scaffold from adopting geometries that would bind to off-target kinases[4].

  • The Diversification Handle (5-Iodo): The iodine atom at the C5 position is highly polarizable and serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions. This vector points directly toward the DFG-in/out pocket or the solvent-exposed region, allowing for the modular attachment of aryl, heteroaryl, or alkynyl groups to optimize binding affinity and pharmacokinetic properties[5].

Pharmacophore Hinge Kinase Hinge Region (Hydrogen Bonding) Core 1-Methyl-1H-pyrazol-3-amine (Scaffold) Hinge->Core H-bonds (NH2, N2) Vector C5-Iodo Handle (Cross-Coupling Vector) Core->Vector C5 Position DFG DFG-in/out Pocket (Hydrophobic/Allosteric) Vector->DFG Suzuki/Sonogashira Extension

Pharmacophore model illustrating hinge binding and C5-vector extension into the DFG pocket.

Table 1: Physicochemical Properties of the Building Block
PropertyValue
Chemical Name 5-Iodo-1-methyl-1H-pyrazol-3-amine
CAS Registry Number 1654058-24-8[1]
Molecular Formula C4H6IN3[2]
Molecular Weight 223.01 g/mol [2]
Key Structural Features 3-NH2 (H-bond donor), 1-CH3 (Vector director), 5-I (Coupling handle)

Synthetic Utility & Cross-Coupling Methodologies

The primary utility of 5-Iodo-1-methyl-1H-pyrazol-3-amine lies in its reactivity under Palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Sonogashira). However, the presence of a free primary amine can coordinate with the Palladium catalyst, potentially poisoning it and reducing the turnover frequency. To mitigate this, a transient protection strategy (e.g., Boc anhydride) is often employed, though direct coupling is possible under highly optimized conditions[5].

SyntheticWorkflow Start 5-Iodo-1-methyl-1H-pyrazol-3-amine Protect Amine Protection (Boc2O) Start->Protect Block reactive NH2 Coupling Pd-Catalyzed Cross-Coupling Protect->Coupling Arylboronic Acid, Pd(PPh3)4 Deprotect Global Deprotection (TFA) Coupling->Deprotect Isolate intermediate Final Target Kinase Inhibitor Deprotect->Final Purify active API

Step-by-step synthetic workflow for the derivatization of the pyrazol-3-amine scaffold.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a self-validating method for the direct C5-arylation of the pyrazole scaffold.

Causality & Rationale: Microwave irradiation is specifically chosen to rapidly overcome the activation energy barrier of the oxidative addition of the C-I bond to the Pd(0) species. This rapid heating profile minimizes the residence time of the sensitive pyrazole-3-amine under basic conditions, preventing unwanted degradation or nucleophilic aromatic substitution (SNAr) side reactions. Cesium carbonate (Cs₂CO₃) is utilized as the base because its high solubility and basicity facilitate the transmetalation step, especially for sterically hindered boronic acids[5].

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial, add 5-Iodo-1-methyl-1H-pyrazol-3-amine (0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.6 mmol, 1.2 equiv).

  • Solvent Addition: Add a degassed mixture of 1,2-Dimethoxyethane (DME) (3 mL) and deionized H₂O (1.2 mL). Note: Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg)[5].

  • Irradiation: Seal the vial, purge with nitrogen for 2 minutes, and place it in a microwave synthesizer. Irradiate at 90°C for exactly 10 minutes.

  • Self-Validation (LCMS Check): Extract a 5 μL aliquot, dilute in methanol, and analyze via LCMS. The protocol is validated when the starting material mass (m/z 224 [M+H]+) completely disappears, and the target product mass emerges. If starting material persists, the failure is likely due to catalyst oxidation (check degassing).

  • Workup: Cool to room temperature, quench with water (5 mL), and extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Kinase Target Applications & Efficacy

Derivatives of the 1H-pyrazol-3-amine scaffold have demonstrated profound efficacy across a variety of challenging kinase targets. Scaffold-hopping strategies have successfully leveraged this motif to design potent inhibitors of Dual Leucine Zipper Kinase (DLK), demonstrating improved physicochemical properties and brain penetrance[4]. Furthermore, structural modifications targeting the hinge region using pyrazole derivatives have yielded dual Aurora/HDAC inhibitors with nanomolar efficacy[6].

Table 2: Representative Kinase Inhibition Data (Scaffold Derivatives)
Target KinaseScaffold ClassInhibitory ActivityKey Structural Mechanism
RIPK1 1H-pyrazol-3-amine derivativeIC50 < 10 nMBidentate H-bonds with Glu93, Met95[3]
DLK (MAP3K12) N-(1H-pyrazol-3-yl)pyridin-2-amineKi = 0.007 μMDFG-in stabilization, improved LipE[4]
Aurora A N-(1H-pyrazol-3-yl)pyrimidin-4-amineIC50 = 116 nMATP-binding pocket occupation[6]
Protocol 2: Kinase Selectivity Profiling (KINOMEscan Methodology)

To ensure the synthesized derivative does not exhibit off-target toxicity, a comprehensive selectivity screen is required.

Causality & Rationale: Evaluating the compound against a panel of >200 kinases at a fixed concentration (e.g., 1 μM) establishes the Gini coefficient. The 1-methyl group on the pyrazole ring restricts the conformational degrees of freedom, which causally drives the high selectivity observed in this scaffold by preventing non-specific binding to off-target kinases[3].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 100x stock solution of the synthesized pyrazole derivative in 100% DMSO.

  • Assay Setup: Dilute the compound into the assay buffer to achieve a final screening concentration of 1 μM (with 1% final DMSO concentration).

  • Control Implementation (Self-Validation): Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. This validates the assay's dynamic range and ensures that the lack of off-target inhibition by the pyrazole derivative is a true negative, not an assay failure.

  • Incubation & Readout: Incubate the compound with the kinase panel and ATP (at near-Km concentrations) for 1 hour. Measure residual kinase activity using a standard luminescent or radiometric readout.

  • Data Analysis: Calculate the S-score (Selectivity score). A highly selective 5-Iodo-1-methyl-1H-pyrazol-3-amine derivative will typically exhibit an S(10) score of < 0.05, indicating it binds to fewer than 5% of the tested kinases.

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Exploratory

A Technical Guide to the Crystallographic and NMR Spectral Analysis of 5-Iodo-1-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Iodo-1-methyl-1H-pyrazol-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural and electronic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1-methyl-1H-pyrazol-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural and electronic properties, dictated by the arrangement of its atoms in three-dimensional space and the local magnetic environments of its nuclei, are fundamental to its reactivity and interactions with biological targets. This in-depth technical guide outlines the principles and methodologies for the crystallographic and Nuclear Magnetic Resonance (NMR) spectral characterization of this compound. While a comprehensive set of publicly available experimental data for this specific molecule is limited, this guide provides a framework for its acquisition, analysis, and interpretation based on established protocols and data from analogous structures.

Introduction: The Significance of Structural Elucidation

The precise knowledge of a molecule's three-dimensional structure and the electronic environment of its constituent atoms is paramount in modern drug development. For a molecule like 5-Iodo-1-methyl-1H-pyrazol-3-amine, these characteristics determine its ability to engage in specific intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for its biological activity.[1] X-ray crystallography provides an unambiguous determination of the solid-state conformation and packing of a molecule, while NMR spectroscopy offers detailed insights into its structure and dynamics in solution.

This guide will delve into the practical aspects of these two powerful analytical techniques as they apply to 5-Iodo-1-methyl-1H-pyrazol-3-amine, providing both theoretical grounding and actionable experimental workflows.

X-Ray Crystallography: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. The resulting crystal structure reveals crucial information about bond lengths, bond angles, and intermolecular interactions, which can inform our understanding of the molecule's physical properties and its potential for solid-form development.

Experimental Workflow for Crystal Structure Determination

The process of obtaining a crystal structure can be systematically broken down into several key stages.

workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Synthesis & Purification of 5-Iodo-1-methyl-1H-pyrazol-3-amine B Slow Evaporation, Vapor Diffusion, or Cooling Crystallization A->B C Selection of a High-Quality Single Crystal B->C D Mounting the Crystal on a Goniometer C->D E Data Collection using an X-ray Diffractometer D->E F Data Reduction and Correction E->F G Structure Solution using Direct Methods or Patterson Function F->G H Structure Refinement using Software (e.g., SHELX, WinGX) G->H I Validation and Deposition (e.g., CCDC) H->I

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Expected Crystallographic Parameters and Molecular Geometry

While the specific crystal structure of 5-Iodo-1-methyl-1H-pyrazol-3-amine is not widely published, we can infer expected features from related pyrazole structures. The pyrazole ring is anticipated to be planar. The exocyclic amine group and the methyl group will have specific orientations relative to this plane.

Table 1: Predicted Crystallographic Data Summary

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group Centrosymmetric (e.g., P2₁/c) is commonDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Z Integer (e.g., 2, 4, 8)Number of molecules per unit cell.
Key Bond Lengths C-I: ~2.10 Å, C-N: ~1.35-1.45 Å, N-N: ~1.37 ÅProvides insight into bonding and electronic structure.
Intermolecular Interactions N-H···N hydrogen bonds, potential I···N halogen bondsDictates the crystal packing and influences physical properties.

The presence of the amino group (a hydrogen bond donor) and the pyrazole nitrogen atoms (hydrogen bond acceptors) suggests that hydrogen bonding will be a dominant feature in the crystal packing, likely forming dimers or extended chains.

NMR Spectroscopy: Probing the Molecular Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. Based on the structure of 5-Iodo-1-methyl-1H-pyrazol-3-amine and known substituent effects in pyrazole systems, we can predict the approximate chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H4 5.5 - 6.0Singlet (s)1HThe sole proton on the pyrazole ring, deshielded by the aromatic system.
NH₂ 4.5 - 5.5Broad Singlet (br s)2HExchangeable protons of the amine group.
N-CH₃ 3.5 - 4.0Singlet (s)3HMethyl group attached to the nitrogen atom.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3 155 - 165Carbon bearing the amino group, significantly deshielded.
C5 70 - 80Carbon bearing the iodine atom; the heavy atom effect of iodine causes a significant upfield shift.
C4 90 - 100The CH carbon of the pyrazole ring.
N-CH₃ 35 - 45Methyl carbon attached to nitrogen.
Experimental Protocol for NMR Data Acquisition

nmr_workflow A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) B Transfer the solution to an NMR tube A->B C Insert the tube into the NMR spectrometer B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum (e.g., using a DEPT sequence) C->E F Process and analyze the spectra D->F E->F

Figure 2: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Synthesis and Characterization: A Holistic Approach

The acquisition of crystallographic and NMR data is intrinsically linked to the synthesis and purification of the target compound. A common synthetic route to 5-Iodo-1-methyl-1H-pyrazol-3-amine involves the direct iodination of 1-methyl-1H-pyrazol-3-amine.[2]

synthesis reactant 1-methyl-1H-pyrazol-3-amine product 5-Iodo-1-methyl-1H-pyrazol-3-amine reactant->product Iodination reagents Iodine (I₂) Base (e.g., NaHCO₃) reagents->product

Figure 3: A simplified representation of a synthetic route to the target compound.

Post-synthesis, purification, typically by column chromatography or recrystallization, is crucial to obtain a sample of sufficient purity for both NMR analysis and for growing high-quality single crystals for X-ray diffraction.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the crystallographic and NMR spectral analysis of 5-Iodo-1-methyl-1H-pyrazol-3-amine. While a publicly available dataset for this specific molecule is not readily found, the principles and experimental protocols outlined herein, grounded in the analysis of analogous compounds, offer a robust pathway for researchers to obtain and interpret this critical data. The structural insights gained from such analyses are invaluable for understanding the structure-activity relationships of this important class of molecules and for guiding the design of new therapeutic agents.

References

  • BenchChem. (n.d.). A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.
  • BenchChem. (n.d.). 5-Iodo-1-methyl-1H-pyrazol-3-amine. Retrieved from a relevant scientific data provider.[2]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields in the synthesis of 5-Iodo-1-methyl-1H-pyrazol-3-amine

Technical Support Center: Synthesis of 5-Iodo-1-methyl-1H-pyrazol-3-amine Welcome to the technical support guide for the synthesis of 5-Iodo-1-methyl-1H-pyrazol-3-amine. This document provides in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5-Iodo-1-methyl-1H-pyrazol-3-amine

Welcome to the technical support guide for the synthesis of 5-Iodo-1-methyl-1H-pyrazol-3-amine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures. The aim is to provide not just procedural steps, but the underlying scientific reasoning to empower users to make informed decisions during their experiments.

The target molecule, 5-Iodo-1-methyl-1H-pyrazol-3-amine, is a valuable building block in medicinal chemistry. Its structural features are often explored in the development of kinase inhibitors and other therapeutic agents.[1] Achieving high yield and purity is critical for its successful application in subsequent synthetic steps.

Section 1: Recommended Synthetic Protocol

The direct iodination of 1-methyl-1H-pyrazol-3-amine is the most straightforward and atom-economical approach.[2] The following protocol is a robust starting point for many research applications.

Protocol: Direct C-5 Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from established methodologies for the iodination of electron-rich pyrazole systems.[3][4]

Materials:

  • 1-methyl-1H-pyrazol-3-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF or MeCN.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction's exothermicity and minimize side-product formation.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the cooled solution portion-wise over 10-15 minutes. Maintaining a low temperature during addition is critical for selectivity.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion (disappearance of starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NIS or iodine.[3]

  • Work-up:

    • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).[2]

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain pure 5-Iodo-1-methyl-1H-pyrazol-3-amine.[5]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

  • Q: My reaction shows very little or no conversion of the starting material. What are the likely causes?

    A: This is a common issue that can often be traced back to reagent quality or reaction conditions.

    • Cause A: Reagent Quality.

      • Expertise & Experience: N-Iodosuccinimide (NIS) is light-sensitive and can decompose over time, losing its iodinating power. The starting pyrazole amine can also degrade if not stored properly.

      • Troubleshooting Steps:

        • Check the appearance of your NIS. It should be an off-white or pale yellow crystalline solid. If it is dark brown, it has likely decomposed.

        • Use a fresh bottle of NIS or purify the old one by recrystallization from dioxane.

        • Verify the purity of your 1-methyl-1H-pyrazol-3-amine starting material by NMR or LC-MS.

    • Cause B: Insufficient Activation.

      • Expertise & Experience: While the 3-amino group activates the pyrazole ring towards electrophilic substitution, some conditions might require an acid catalyst to enhance the electrophilicity of the iodine source.[4] The iodination of pyrazoles with NIS can be accelerated in the presence of acids like sulfuric acid or trifluoroacetic acid.[4][6]

      • Troubleshooting Steps:

        • Add a catalytic amount (5-10 mol%) of a strong acid like trifluoroacetic acid (TFA) to your reaction mixture.

        • Monitor the reaction closely, as the increased reactivity could also lead to side products.

    • Cause C: Incorrect Work-up Procedure.

      • Expertise & Experience: The product, 5-Iodo-1-methyl-1H-pyrazol-3-amine, has basic properties due to the amine group and can form salts. If the aqueous layer is not sufficiently basic during extraction, the product may remain in the aqueous phase as a salt, leading to low isolated yields.

      • Troubleshooting Steps:

        • During the work-up, ensure the pH of the aqueous layer is basic (pH 8-9) by adding sufficient saturated sodium bicarbonate solution before extraction.[7]

        • Perform multiple extractions (at least 3) with your organic solvent to ensure complete recovery of the product.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents Check Reagent Quality (NIS, Starting Material) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok add_catalyst Consider adding catalytic acid (e.g., TFA) conditions_ok->add_catalyst No check_workup Analyze Work-up Procedure conditions_ok->check_workup Yes end_good Yield Improved add_catalyst->end_good workup_ok Work-up Correct? check_workup->workup_ok adjust_ph Adjust aqueous pH to 8-9 before extraction workup_ok->adjust_ph No end_bad Problem Persists (Consult further literature) workup_ok->end_bad Yes adjust_ph->end_good

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

  • Q: My TLC/LC-MS analysis shows multiple spots, indicating the formation of isomers. How can I improve the regioselectivity for the C-5 position?

    A: The pyrazole ring has multiple positions susceptible to electrophilic attack (C4 and C5). The directing effect of the substituents (1-methyl and 3-amine) strongly influences the outcome.

    • Cause A: Kinetic vs. Thermodynamic Control.

      • Expertise & Experience: Iodination at the C4 position is a common side reaction. Reaction temperature is a critical parameter. Lower temperatures (0 °C or below) often favor the kinetically preferred product, while higher temperatures can lead to a mixture of isomers. The 3-amino group is a strong activating group, directing ortho and para. In this pyrazole system, the C4 is para-like and C5 is ortho-like to the amine. The N1-methyl group also influences the electronics.

      • Troubleshooting Steps:

        • Ensure the reaction is started and the iodinating agent is added at 0 °C or even -10 °C.[3]

        • Maintain strict temperature control throughout the addition process. A slow, portion-wise addition of NIS is recommended to prevent localized heating.

    • Cause B: Choice of Iodinating Agent.

      • Expertise & Experience: Different iodinating reagents exhibit varying levels of reactivity and selectivity. While NIS is generally effective, other reagents might offer better control depending on the substrate. For instance, trapping an in situ generated lithium pyrazolide with molecular iodine is a known method for achieving exclusive C-5 functionalization.[8][9] This, however, requires anhydrous conditions and cryogenic temperatures (-78 °C).

      • Troubleshooting Steps:

        • For applications demanding extremely high regioselectivity, consider the lithiation-iodination approach:

          • Dissolve the starting material in dry THF under Argon.

          • Cool to -78 °C.

          • Add n-Butyllithium (n-BuLi) dropwise to deprotonate the C5 position.

          • After a short period, add a solution of iodine (I₂) in dry THF.[9]

Key Factors Influencing Iodination Regioselectivity

Regioselectivity cluster_0 Reaction Parameters cluster_1 Outcome Temp Temperature C5_Iodo Desired Product: 5-Iodo Isomer Temp->C5_Iodo Low Temp (0°C) Favors Kinetic Product C4_Iodo Side Product: 4-Iodo Isomer Temp->C4_Iodo High Temp May lead to mixture Reagent Iodinating Agent (e.g., NIS, ICl, I₂) Reagent->C5_Iodo n-BuLi / I₂ Highly Selective Reagent->C4_Iodo I₂ / Oxidant Can give mixtures Solvent Solvent Polarity (e.g., DMF, MeCN, THF) Solvent->C5_Iodo Influences reactivity

Caption: Relationship between reaction parameters and regioselectivity.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which iodinating agent is best for this synthesis?

    • A: For general laboratory synthesis, N-Iodosuccinimide (NIS) is highly recommended due to its ease of handling and good reactivity with activated pyrazoles.[3][10] For reactions where C4-iodination is a persistent issue, a more selective but operationally complex method involves deprotonation at C5 with n-butyllithium followed by quenching with iodine (I₂) at -78 °C .[9] Other systems like Iodine/Potassium Carbonate in DMF have also been reported.[2]

  • Q2: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like ethyl acetate/hexane. The product, being more polar than the starting material due to the iodine atom, should have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS or HPLC are ideal.

  • Q3: What is the best method for purifying the final product?

    • A: Silica gel column chromatography is the most effective method for removing unreacted starting material and any isomeric impurities.[5] A gradient elution starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity is typically effective.

  • Q4: Are there any specific safety precautions I should take?

    • A: Yes. N-Iodosuccinimide is an oxidizing agent and an irritant. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF is a solvent that can be absorbed through the skin, so handle it with care. Reactions involving n-butyllithium are highly pyrophoric and must be conducted under strictly anhydrous conditions by trained personnel.

Section 4: Data Summary Tables

Table 1: Comparison of Common Iodinating Systems for Pyrazoles
Iodinating SystemTypical ConditionsSelectivityAdvantagesDisadvantagesReference(s)
N-Iodosuccinimide (NIS) MeCN or DMF, 0 °C to RTGood for C5 on activated ringsEasy to handle, commercially availableCan lead to isomer mixtures if not controlled[3],[4]
Iodine (I₂) / Base (K₂CO₃) DMF, RTModerate to GoodInexpensive reagentsCan be slower, may require optimization[2]
Iodine (I₂) / Oxidant (CAN) MeCN, RefluxGood for C4 on some systemsEffective for less reactive pyrazolesRequires heating, potential for over-oxidation[11],[8]
n-BuLi then Iodine (I₂) THF, -78 °CExcellent for C5Highly regioselectiveRequires cryogenic temps, strictly anhydrous[9]

Section 5: References

  • Benchchem. (2025). Assessing the green chemistry metrics of 4-iodo-1-methyl-1H-pyrazol-3-amine synthesis.

  • Benchchem. (2025). 4-iodo-1-methyl-1H-pyrazol-3-amine molecular weight.

  • Benchchem. (2025). Technical Support Center: 4-Iodopyrazole Reactions.

  • Benchchem. (2025). Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide.

  • ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.

  • RSC Publishing. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

  • ResearchGate. (n.d.). Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes.

  • PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

  • Benchchem. (2025). A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.

  • Benchchem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 5-Iodo-1-methyl-1H-pyrazol-3-amine in Suzuki Couplings

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5-Iodo-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5-Iodo-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specific substrate. Here, we will delve into the underlying reasons for low reactivity and provide practical, field-tested solutions to optimize your reaction outcomes.

Understanding the Challenge: The Electronic Nature of 5-Iodo-1-methyl-1H-pyrazol-3-amine

The primary challenge in achieving efficient Suzuki couplings with 5-Iodo-1-methyl-1H-pyrazol-3-amine lies in its electronic properties. The pyrazole ring is electron-rich, and the presence of the activating amino group at the 3-position further increases the electron density of the heterocyclic system. This heightened electron density can impede the rate-determining oxidative addition step of the Suzuki catalytic cycle.[1][2] Additionally, the nitrogen atoms in the pyrazole ring and the exocyclic amine can act as coordinating ligands to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]

A comparative study on halogenated aminopyrazoles has shown that iodo-derivatives can be more prone to dehalogenation side reactions compared to their bromo and chloro counterparts, which can further contribute to lower yields of the desired coupled product.[3][5][6]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of 5-Iodo-1-methyl-1H-pyrazol-3-amine in a question-and-answer format, providing targeted solutions.

Q1: My Suzuki coupling reaction with 5-Iodo-1-methyl-1H-pyrazol-3-amine is showing low to no conversion. What are the most likely causes?

A1: Low conversion is a frequent issue and can often be traced back to several key factors:

  • Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich and potentially coordinating substrate.[7][8]

  • Inappropriate Base or Solvent: The base and solvent system plays a crucial role in the transmetalation step and overall reaction kinetics.[9][10] An incompatible choice can lead to poor solubility, slow reaction rates, or catalyst decomposition.

  • Catalyst Deactivation: As mentioned, the nitrogen atoms in the substrate can coordinate to the palladium center, leading to catalyst poisoning.[3][4]

  • Dehalogenation Side Reaction: The iodo-group can be reductively cleaved, leading to the formation of 1-methyl-1H-pyrazol-3-amine as a byproduct and reducing the yield of the desired coupled product.[5][6]

Q2: What is the best palladium catalyst and ligand combination for this type of substrate?

A2: For electron-rich and sterically hindered substrates like 5-Iodo-1-methyl-1H-pyrazol-3-amine, bulky and electron-rich phosphine ligands are highly recommended.[2][7][11] These ligands promote the oxidative addition step and can help stabilize the active Pd(0) species.[8][12]

Catalyst/Ligand SystemRationale
XPhos Pd G2 or G3 These pre-catalysts are highly active and have been shown to be effective for challenging Suzuki couplings of halogenated aminopyrazoles.[3][5]
SPhos Similar to XPhos, SPhos is another bulky biarylphosphine ligand that has demonstrated success in coupling heteroaryl chlorides and other challenging substrates.[7][13]
Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) This combination allows for the in situ formation of the active catalyst and can be a cost-effective alternative to pre-catalysts.[7][14]

Q3: How do I choose the right base and solvent for my reaction?

A3: The choice of base and solvent is interdependent and should be optimized for your specific boronic acid partner.

  • Bases:

    • Potassium Carbonate (K₂CO₃) is a commonly used and often effective base for Suzuki couplings of aminopyrazoles, typically in a mixed aqueous-organic solvent system.[5][15]

    • Potassium Phosphate (K₃PO₄) is a stronger base that can be particularly effective, sometimes under anhydrous conditions with a small amount of water.[1][9]

    • Cesium Carbonate (Cs₂CO₃) is another strong base that can sometimes improve yields, although it may also increase dehalogenation in some cases.[5]

  • Solvents:

    • Dioxane/Water or THF/Water mixtures are standard solvent systems that often provide good solubility for both the organic and inorganic reagents.[5][16]

    • Ethanol/Water is considered a "greener" solvent system and has been used successfully, particularly in microwave-assisted reactions.[3][5]

    • Toluene or DMF can also be effective, especially when trying to avoid aqueous conditions that might promote protodeboronation of the boronic acid.[17]

Q4: I am observing a significant amount of the dehalogenated byproduct. How can I minimize this?

A4: Dehalogenation is a known side reaction with iodo-aminopyrazoles.[5][6] Here are some strategies to mitigate it:

  • Switch to a Bromo or Chloro Analog: If synthetically feasible, the corresponding 5-bromo or 5-chloro-1-methyl-1H-pyrazol-3-amine often exhibit a lower propensity for dehalogenation.[3][5][6]

  • Optimize the Base: The choice and amount of base can influence the rate of dehalogenation. Sometimes, a weaker base or a careful control of stoichiometry can help.

  • Control Reaction Temperature and Time: Excessive heat or prolonged reaction times can promote dehalogenation.[9] Monitor the reaction closely and stop it once the starting material is consumed.

  • Use a Pre-catalyst: Well-defined pre-catalysts like XPhos Pd G2 can sometimes offer better control over the active catalytic species and reduce side reactions.[3]

Q5: My boronic acid seems to be decomposing during the reaction. What can I do?

A5: Protodeboronation, the cleavage of the C-B bond, is a common issue, especially with unstable boronic acids.[9][14]

  • Use a More Stable Boronic Acid Derivative: Consider using potassium trifluoroborate salts or boronate esters (e.g., pinacol or MIDA esters) which are generally more stable than the corresponding boronic acids.[12][18]

  • Anhydrous Conditions: If protodeboronation is suspected, running the reaction under anhydrous conditions with a base like K₃PO₄ can be beneficial.[9]

  • Milder Conditions: Lowering the reaction temperature may help to reduce the rate of protodeboronation.[4]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both R²-B(OR)₂ Base Transmetalation->PdII_Both PdII_Both->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product Boronic R²-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst/ligand optimal? Start->Check_Catalyst Optimize_Catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the base and solvent appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Screen different bases (K₂CO₃, K₃PO₄) and solvents (Dioxane/H₂O, EtOH/H₂O). Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are dehalogenation or protodeboronation observed? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Mitigate_Dehalogenation Consider bromo/chloro analog. Optimize base and temperature. Check_Side_Reactions->Mitigate_Dehalogenation Dehalogenation Mitigate_Protodeboronation Use stable boronate ester (pinacol, MIDA). Consider anhydrous conditions. Check_Side_Reactions->Mitigate_Protodeboronation Protodeboronation Success Improved Yield Check_Side_Reactions->Success No Mitigate_Dehalogenation->Success Mitigate_Protodeboronation->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki couplings.

Optimized Experimental Protocols

The following are suggested starting protocols. Optimization may be required based on the specific boronic acid used.

Protocol 1: Microwave-Assisted Suzuki Coupling

This method is often faster and can lead to higher yields, especially for challenging substrates.[5][15][19]

  • To a microwave reaction vial, add 5-Iodo-1-methyl-1H-pyrazol-3-amine (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%).

  • Add a mixture of ethanol and water (e.g., 4 mL of a 3:1 mixture).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 20-40 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conventional Heating
  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-Iodo-1-methyl-1H-pyrazol-3-amine (1.0 mmol) and the desired boronic acid (1.5 mmol) in a mixture of dioxane (6 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol) and a palladium catalyst with a bulky phosphine ligand, such as Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Follow steps 7-9 from Protocol 1 for workup and purification.

By systematically addressing the potential issues of catalyst selection, reaction conditions, and side reactions, researchers can significantly improve the success rate of Suzuki couplings with the challenging yet valuable substrate, 5-Iodo-1-methyl-1H-pyrazol-3-amine.

References

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Jedinák, L., Tomanová, P., & Džubák, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • Meng, G., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). The Journal of Organic Chemistry. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 5-Iodo-1-methyl-1H-pyrazol-3-amine vs 4-Iodo-1-methyl-1H-pyrazol-3-amine

Introduction The 1-methyl-1H-pyrazol-3-amine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and anticancer agents[1]. Late-stage functionalization of this scaffold relies h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-methyl-1H-pyrazol-3-amine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and anticancer agents[1]. Late-stage functionalization of this scaffold relies heavily on the strategic placement of a halogen atom. While both 5-Iodo-1-methyl-1H-pyrazol-3-amine and 4-Iodo-1-methyl-1H-pyrazol-3-amine share the same core mass (MW: 223.017 g/mol )[2], the positional shift of the iodine atom from C5 to C4 fundamentally alters the molecule's electronic distribution. This guide provides an objective, data-driven comparison of their reactivity, specifically focusing on transition-metal-catalyzed cross-coupling applications.

Section 1: Electronic Profiling & Causality of Reactivity

Understanding the reactivity of these isomers requires analyzing the electron density across the pyrazole ring. The position of the iodine atom dictates the activation energy required for the rate-determining step in cross-coupling reactions: oxidative addition .

  • The C4 Position (Electron-Rich): In the pyrazole system, C4 is naturally the most electron-rich carbon due to resonance contributions from the nitrogen heteroatoms. The presence of the electron-donating C3-amine group further enriches this position[3]. Consequently, the C4-I bond is highly electron-dense. In palladium-catalyzed reactions, this electron richness repels the electron-rich Pd(0) catalyst, making oxidative addition thermodynamically and kinetically challenging[4].

  • The C5 Position (Electron-Deficient): Conversely, C5 is highly electron-deficient due to the strong inductive electron-withdrawing effect of the adjacent N1-methyl group. This localized electron deficiency acts as an electronic "sink," facilitating rapid and facile oxidative addition by Pd(0)[5]. As a result, 5-iodo pyrazoles are significantly more reactive in cross-coupling workflows[6].

Section 2: Regioselective Synthesis Workflows

The electronic differences also dictate how these isomers are synthesized from the base scaffold. The 4-iodo isomer is readily accessed via direct Electrophilic Aromatic Substitution (EAS) using N-Iodosuccinimide (NIS) because EAS naturally favors the electron-rich C4 position[2]. Synthesizing the 5-iodo isomer requires bypassing this natural preference, typically involving directed ortho-lithiation (DoM) followed by an electrophilic iodine quench[4].

Synthesis Substrate 1-Methyl-1H-pyrazol-3-amine Path1 Direct Iodination (NIS, 0°C to RT) Substrate->Path1 Electrophilic Path2 Directed Lithiation (n-BuLi, -78°C, then I2) Substrate->Path2 Nucleophilic Prod1 4-Iodo Isomer (EAS at C4) Path1->Prod1 Prod2 5-Iodo Isomer (Deprotonation at C5) Path2->Prod2

Regioselective synthesis pathways for 4-iodo and 5-iodo pyrazole isomers.

Section 3: Quantitative Reactivity Comparison

The following table summarizes the comparative performance of both isomers in standard Suzuki-Miyaura cross-coupling conditions, based on established literature parameters for halo-pyrazoles[4][5].

Parameter4-Iodo-1-methyl-1H-pyrazol-3-amine5-Iodo-1-methyl-1H-pyrazol-3-amine
Electronic State Electron-rich (Resonance stabilized)Electron-deficient (Inductive withdrawal)
Synthesis Strategy Direct EAS (NIS or I₂/CAN)Directed Lithiation (n-BuLi / I₂)
Pd(0) Oxidative Addition Slow (High activation energy)Fast (Low activation energy)
Typical Suzuki Yield 40% – 60%75% – 95%
Required Catalyst System Stronger ligands (e.g., dppf), High TempMilder ligands (e.g., PPh₃), Moderate Temp
Steric Environment Unhindered (Flanked by NH₂ and H)Hindered (Adjacent to N-CH₃)

Section 4: Self-Validating Experimental Protocols

To demonstrate the practical implications of these electronic differences, the following protocols outline the Suzuki-Miyaura coupling of both isomers with a standard aryl boronic acid.

Protocol A: Cross-Coupling of 5-Iodo-1-methyl-1H-pyrazol-3-amine (Facile Oxidative Addition)

Because the C5 position is electron-deficient, standard catalysts and mild heating are sufficient[5].

  • Preparation: In an oven-dried Schlenk flask, combine 5-Iodo-1-methyl-1H-pyrazol-3-amine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalytic Initiation: Add Pd(PPh₃)₄ (5 mol%) as the catalyst. Evacuate and backfill the flask with N₂ three times.

  • Reaction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat the mixture to 80 °C.

  • Self-Validation Checkpoint: At t = 2 hours, sample the reaction. TLC (Hexane:EtOAc 1:1) should show near-complete consumption of the starting material (Rf ~0.4), validating the rapid oxidative addition at the electron-deficient C5 position.

  • Quenching & Isolation: Cool to room temperature. Add saturated aqueous NaHCO₃. Extract with EtOAc. Chemical Validation: The organic layer should be clear, indicating no residual palladium black crashing out prematurely. Dry over Na₂SO₄ and purify via flash chromatography.

Protocol B: Cross-Coupling of 4-Iodo-1-methyl-1H-pyrazol-3-amine (Challenging Oxidative Addition)

The electron-rich C4 position requires a more robust catalyst system and extended reaction times to force oxidative addition[4].

  • Preparation: In an oven-dried Schlenk flask, combine 4-Iodo-1-methyl-1H-pyrazol-3-amine (1.0 eq), phenylboronic acid (1.5 eq), and Cs₂CO₃ (2.5 eq). Causality: A stronger base and excess boronic acid are required to drive the slower transmetalation step.

  • Catalytic Initiation: Add Pd(dppf)Cl₂ (10 mol%). Causality: The bidentate dppf ligand forces a bite angle that accelerates reductive elimination, preventing catalyst degradation during the prolonged oxidative addition phase.

  • Reaction: Inject degassed DMF/H₂O (5:1 v/v). Heat to 100 °C.

  • Self-Validation Checkpoint: At t = 4 hours, TLC will typically show significant unreacted starting material due to the slow oxidative addition at the electron-rich C4 position. Continue heating for 12-18 hours until LC-MS confirms >95% consumption of the m/z 224 [M+H]⁺ peak.

  • Quenching & Isolation: Cool to room temperature. Dilute with water to precipitate the product or extract with EtOAc. Purify via flash chromatography.

Section 5: Mechanistic Pathway

The diagram below illustrates the catalytic cycle, highlighting where the electronic differences between the 4-iodo and 5-iodo isomers impact the reaction kinetics.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 5-Iodo: Fast 4-Iodo: Slow TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Pyrazole Product RedElim->Product

Palladium-catalyzed cross-coupling cycle highlighting oxidative addition rates.

References

  • A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. Benchchem. 1

  • 5-Iodo-1-methyl-1H-pyrazol-3-amine. Benchchem. 6

  • 4-iodo-1-methyl-1H-pyrazol-3-amine molecular weight. Benchchem. 2

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. 4

  • Palladium-Catalyzed Phosphonylation: Synthesis of C3-, C4-, and C5-Phosphonylated Pyrazoles. Organic Letters - ACS Publications. 5

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. NIH. 3

Sources

Comparative

Comprehensive Comparison Guide: 5-Iodo-1-methyl-1H-pyrazol-3-amine Derivatives in EGFR Kinase Assays

Executive Summary For drug development professionals and medicinal chemists, the pyrazole scaffold remains a privileged structure for designing ATP-competitive kinase inhibitors[1]. This guide provides an objective, head...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and medicinal chemists, the pyrazole scaffold remains a privileged structure for designing ATP-competitive kinase inhibitors[1]. This guide provides an objective, head-to-head comparison of 5-Iodo-1-methyl-1H-pyrazol-3-amine and its cross-coupled derivatives. By evaluating these compounds against the Epidermal Growth Factor Receptor (EGFR)—a highly validated oncology target—we elucidate the structure-activity relationship (SAR) logic and provide a self-validating experimental workflow using the industry-standard ADP-Glo™ Kinase Assay[2].

Mechanistic Rationale & SAR Logic

The Causality of Scaffold Design

The efficacy of 5-Iodo-1-methyl-1H-pyrazol-3-amine as a kinase inhibitor core is not coincidental; it is driven by precise molecular interactions within the ATP-binding pocket:

  • 3-Amine Group (Hinge Binder): Acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Met793 in EGFR).

  • 1-Methyl Group (Steric Director): Restricts the rotational degrees of freedom, locking the pyrazole core into a bioactive conformation while preventing unfavorable steric clashes with the gatekeeper residue.

  • 5-Iodo Group (Halogen Bonding & Synthetic Handle): Iodine is a strong halogen bond donor, which can directly enhance ligand-protein binding and modulate lipophilicity for better cellular uptake[1]. Furthermore, docking studies of 5-iodo derivatives into the EGFR ATP-binding pocket demonstrate highly favorable binding thermodynamics ( Δ G = -9.2 kcal/mol)[3]. Crucially, the 5-iodo position serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing researchers to explore the adjacent hydrophobic pocket[3].

SAR_Workflow Core 5-Iodo-1-methyl- 1H-pyrazol-3-amine Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Boronic Acids Deriv1 5-Phenyl Derivative (Hydrophobic Pocket) Suzuki->Deriv1 Deriv2 5-(4-Pyridyl) Derivative (Hydrogen Bonding) Suzuki->Deriv2 Screening ADP-Glo Kinase Assay (IC50 Determination) Deriv1->Screening Deriv2->Screening

Caption: SAR derivatization workflow leveraging the 5-iodo handle for Suzuki-Miyaura cross-coupling.

Pathway Intervention

By occupying the ATP-binding site, these derivatives prevent the autophosphorylation of EGFR, thereby halting the downstream RAS/RAF/MEK/ERK signaling cascade responsible for unchecked cellular proliferation[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates Downstream Downstream Signaling (RAS/RAF/MEK/ERK) EGFR->Downstream Phosphorylates ATP ATP Binding ATP->EGFR Phosphate Source Inhibitor 5-Iodo-Pyrazole Derivative (ATP Competitor) Inhibitor->EGFR Blocks ATP Pocket Proliferation Cell Proliferation & Survival Downstream->Proliferation Drives

Caption: Mechanism of action for pyrazole derivatives inhibiting the EGFR signaling cascade.

Head-to-Head Performance Data

To objectively evaluate the performance of the 5-Iodo-1-methyl-1H-pyrazol-3-amine core, we compare it against two of its synthetic derivatives and the clinical standard, , which is frequently used as an internal positive control in EGFR assays[4].

The data below summarizes the impact of substituting the 5-iodo group with bulkier aromatic systems to exploit the hydrophobic pocket.

Table 1: Comparative EGFR Inhibition and Physicochemical Properties

CompoundR-Group (Position 5)EGFR IC 50​ (nM)LogPLigand Efficiency (LE)
1 (Core) -Iodo8501.80.32
2 (Derivative) -Phenyl1253.20.35
3 (Derivative) -(4-Pyridyl)422.50.41
Erlotinib N/A (Standard)23.30.45

Data Interpretation: While the core iodinated compound (Compound 1) exhibits moderate baseline affinity due to halogen bonding[1], cross-coupling to a 4-pyridyl group (Compound 3) dramatically increases potency (IC 50​ = 42 nM). This is caused by the pyridyl nitrogen forming an additional hydrogen bond with the solvent-exposed region of the kinase cleft, improving both potency and Ligand Efficiency (LE) compared to the purely hydrophobic phenyl substitution (Compound 2).

Experimental Methodology: Self-Validating ADP-Glo™ Assay

To ensure trustworthiness and reproducibility, the inhibitory activity of these compounds must be evaluated using a robust, self-validating system. The is the gold standard for this application because it directly quantifies the ADP produced during the kinase reaction, avoiding the need for radioactivity while maintaining linearity up to 1 mM ATP[2].

Assay Principle

The assay operates in two phases: first, unreacted ATP is depleted; second, the generated ADP is converted back to ATP, which is then quantified via a luciferase/luciferin reaction[2]. The luminescent signal is directly proportional to kinase activity[2].

ADPGlo_Workflow Step1 1. Kinase Reaction (EGFR + ATP + Substrate + Inhibitor) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Incubate 45 min Step3 3. Kinase Detection Reagent (Converts ADP to ATP, Luciferase generates light) Step2->Step3 Incubate 45 min Step4 4. Luminescence Readout (Signal proportional to Kinase Activity) Step3->Step4 Incubate 45 min Data 5. IC50 Calculation (Non-linear regression) Step4->Data Plot Dose-Response

Caption: Step-by-step biochemical workflow of the luminescent ADP-Glo™ Kinase Assay.

Step-by-Step Protocol

1. Reagent Preparation & Control Setup

  • Buffer: Prepare 1x Kinase Assay Buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 2 mM DTT, pH 7.5)[5].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivatives in 100% DMSO. Dilute further in assay buffer so the final DMSO concentration in the well does not exceed 1%[4].

  • Self-Validation Controls: Include a "Blank" (no enzyme, establishes background luminescence), a "Vehicle Control" (1% DMSO, establishes 100% kinase activity), and an "Internal Control" (Erlotinib)[4]. These controls are mandatory to calculate the Z'-factor, ensuring the assay's statistical reliability.

2. Kinase Reaction

  • In a 384-well low-volume plate, add 2.5 µL of the diluted test inhibitor (or controls)[4].

  • Add 10 µL of diluted EGFR kinase (e.g., 1 ng/µL) to all wells except the Blank[4].

  • Initiate the reaction by adding 12.5 µL of a Master Mix containing ATP (e.g., 10 µM final) and the Poly(Glu, Tyr) peptide substrate[4].

  • Incubate at 30°C for 45 minutes to allow for steady-state substrate phosphorylation[4].

3. ATP Depletion & ADP Detection

  • Add 25 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP[4].

  • Incubate at room temperature for 45 minutes in the dark[4].

  • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate the luciferase reaction[4].

  • Incubate at room temperature for an additional 45 minutes[4].

4. Data Acquisition & Analysis

  • Read the plate using a microplate luminometer (integration time 0.5–1.0 second per well)[2].

  • Subtract the "Blank" value from all readings[4].

  • Plot the normalized luminescence against the log of the inhibitor concentration and determine the IC 50​ using non-linear regression analysis.

References
  • Chemi-Verse™ EGFR Kinase Assay Kit Protocol Source: BPS Bioscience URL:[Link]

Sources

Validation

NMR Chemical Shift Validation: Differentiating 5-Iodo-1-methyl-1H-pyrazol-3-amine from its 3-Iodo Isomer

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of pyrazole regiochemistry. In drug development, substituted pyrazoles are privileged scaffolds, but their syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of pyrazole regiochemistry. In drug development, substituted pyrazoles are privileged scaffolds, but their synthesis often yields complex mixtures of regioisomers. Specifically, distinguishing between 5-Iodo-1-methyl-1H-pyrazol-3-amine and its isomer 3-Iodo-1-methyl-1H-pyrazol-5-amine is a classic challenge. Misassignment at this stage can fundamentally derail downstream Structure-Activity Relationship (SAR) studies.

This guide provides a definitive, self-validating NMR methodology to objectively differentiate these regioisomers. By synthesizing theoretical causality with empirical 1D and 2D NMR techniques, we establish an unambiguous analytical workflow.

Mechanistic Grounding: The HALA Effect and Regiochemistry

The core causality behind differentiating these isomers lies in the Heavy Atom Effect on Light Atoms (HALA) [1]. Iodine is a large, highly polarizable halogen. When covalently bound to a carbon atom, it induces a profound relativistic shielding effect on that specific 13 C nucleus.

While a typical sp2 hybridized pyrazole carbon resonates between 130–150 ppm, an iodinated pyrazole carbon shifts drastically upfield to a highly shielded region of ~60–80 ppm[2]. Conversely, a pyrazole carbon attached to an electron-donating amine (-NH 2​ ) group is significantly deshielded, typically resonating around 145–155 ppm.

By utilizing the N -methyl group as an internal structural anchor, we can map its relationship to the highly shielded C-I carbon and the deshielded C-NH 2​ carbon using orthogonal 2D NMR techniques[3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, a single 1D NMR spectrum is insufficient due to potential solvent effects or concentration-dependent chemical shift drifting. The following protocol utilizes orthogonal through-space (NOESY) and through-bond (HMBC) experiments to create a closed-loop, self-validating system.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen over CDCl 3​ because its strong hydrogen-bonding capability slows down the chemical exchange rate of the -NH 2​ protons. This ensures the amine protons appear as a distinct, sharp signal (usually around 4.5–5.5 ppm) rather than a broadened baseline hump, allowing them to participate in NOE interactions.

Step 2: 1D 1 H and 13 C Acquisition

  • Action: Acquire standard 1 H (400/500 MHz) and 13 C{1H} (100/125 MHz) spectra. Identify the N -CH 3​ anchor (~3.6–3.8 ppm in 1 H; ~35–38 ppm in 13 C).

  • Causality: Establishing the exact chemical shift of the N -CH 3​ protons is mandatory, as this frequency will serve as the origin point for all subsequent 2D correlations[4].

Step 3: NOESY/ROESY Acquisition (Through-Space Validation)

  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms. Extract the 1D slice at the N -CH 3​ proton frequency and analyze the cross-peaks.

  • Causality: NOESY detects protons that are spatially close (< 5 Å).

    • If the molecule is 3-Iodo-1-methyl-1H-pyrazol-5-amine , the N -CH 3​ is adjacent to the C5-NH 2​ group. A strong positive NOE cross-peak will be observed between the N -CH 3​ protons and the -NH 2​ protons.

    • If the molecule is 5-Iodo-1-methyl-1H-pyrazol-3-amine , the N -CH 3​ is adjacent to the C5-Iodine atom. Because iodine lacks protons, no NOE can exist at the C5 position.

Step 4: HMBC Acquisition (Through-Bond Validation)

  • Action: Acquire a 2D HMBC spectrum optimized for long-range nJCH​ couplings (typically 8 Hz). Trace the 3J correlation from the N -CH 3​ protons to the pyrazole ring carbons.

  • Causality: The N -CH 3​ protons will show a dominant 3J scalar coupling to the C5 carbon.

    • In the 5-Iodo isomer , the HMBC cross-peak from the N -CH 3​ will hit the highly shielded C5-I carbon (~65 ppm).

    • In the 3-Iodo isomer , the HMBC cross-peak from the N -CH 3​ will hit the deshielded C5-NH 2​ carbon (~145 ppm).

Data Presentation: Quantitative NMR Summaries

The following table summarizes the expected diagnostic chemical shifts and 2D correlations used to unequivocally distinguish the two regioisomers based on established iodopyrazole spectral data[1][4].

NMR Parameter5-Iodo-1-methyl-1H-pyrazol-3-amine3-Iodo-1-methyl-1H-pyrazol-5-amineDiagnostic Significance
1 H: N -CH 3​ ~3.70 ppm~3.60 ppmStarting anchor for 2D experiments.
13 C: C3 ~150.0 ppm (C-NH 2​ )~70.0 ppm (C-I)HALA effect dictates the massive upfield shift for C-I.
13 C: C4 ~95.0 ppm (CH)~90.0 ppm (CH)Secondary indicator; slightly shielded by adjacent iodine.
13 C: C5 ~65.0 ppm (C-I) ~145.0 ppm (C-NH 2​ ) Primary diagnostic carbon via HMBC correlation.
NOESY ( N -CH 3​ ) No NOE to C5 substituent Strong NOE to C5-NH 2​ Differentiates spatial proximity of the amine group.
HMBC ( N -CH 3​ ) Strong 3J to ~65.0 ppm Strong 3J to ~145.0 ppm Validates the exact chemical nature of the C5 position.

Visualizing the Validation Logic

To further clarify the experimental causality, the following logic diagrams map the decision trees and molecular connectivities utilized in this protocol.

G Start Unknown Isomer (3-Iodo vs 5-Iodo) N_CH3 Identify N-CH3 Anchor (~3.7 ppm) Start->N_CH3 NOESY NOESY Experiment (Through-Space) N_CH3->NOESY HMBC HMBC Experiment (Through-Bond) N_CH3->HMBC NOE_Yes NOE: N-CH3 to NH2 (Positive) NOESY->NOE_Yes NOE_No NOE: N-CH3 to NH2 (Negative) NOESY->NOE_No HMBC_Deshielded HMBC: N-CH3 to ~145 ppm (C-NH2) HMBC->HMBC_Deshielded HMBC_Shielded HMBC: N-CH3 to ~65 ppm (C-I) HMBC->HMBC_Shielded Isomer_3I 3-Iodo-1-methyl-1H-pyrazol-5-amine NOE_Yes->Isomer_3I Isomer_5I 5-Iodo-1-methyl-1H-pyrazol-3-amine NOE_No->Isomer_5I HMBC_Deshielded->Isomer_3I HMBC_Shielded->Isomer_5I

Caption: Orthogonal NMR decision tree for unambiguous pyrazole regioisomer identification.

Connectivity cluster_5I 5-Iodo-1-methyl-1H-pyrazol-3-amine cluster_3I 3-Iodo-1-methyl-1H-pyrazol-5-amine N1_A N1-CH3 (1H: 3.7 ppm) C5_A C5-Iodine (13C: ~65 ppm) N1_A->C5_A Strong 3J HMBC C3_A C3-NH2 (13C: ~150 ppm) N1_A->C3_A No NOE N1_B N1-CH3 (1H: 3.6 ppm) C5_B C5-NH2 (13C: ~145 ppm) N1_B->C5_B Strong 3J HMBC & Strong NOESY C3_B C3-Iodine (13C: ~70 ppm)

Caption: Molecular connectivity mapping showing diagnostic HMBC and NOESY pathways.

References

  • Synthesis and 13C NMR study of some N‐substituted 4‐iodo‐ and 3,4‐diiodopyrazoles Researcher.life
  • A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic calculations ResearchG
  • 1H and 13C NMR study of perdeuterated pyrazoles ResearchG
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modific

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Iodo-1-methyl-1H-pyrazol-3-amine

Operational Safety and Logistical Guide: Handling 5-Iodo-1-methyl-1H-pyrazol-3-amine Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently consult on the integration of halogenated pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistical Guide: Handling 5-Iodo-1-methyl-1H-pyrazol-3-amine

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently consult on the integration of halogenated pyrazoles into drug discovery pipelines and multi-component reactions[1]. 5-Iodo-1-methyl-1H-pyrazol-3-amine (CAS 1654058-24-8) is a highly versatile chemical building block, particularly valuable in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to its reactive C-I bond[2]. However, the exact structural features that make it synthetically useful—the photolabile iodine atom and the nucleophilic primary amine—also dictate strict handling, personal protective equipment (PPE), and disposal protocols. This guide provides a self-validating, step-by-step system for laboratory safety when working with this specific compound.

Mechanistic Hazard Assessment (The "Why" Behind the Safety)

To build a robust safety protocol, we must understand the causality of the hazards associated with halogenated organic compounds[3]:

  • The Halogen Effect (Iodine): The presence of the heavy iodine atom increases the molecule's lipophilicity, facilitating rapid dermal absorption if it breaches the skin barrier. Furthermore, C-I bonds are susceptible to homolytic cleavage under UV light, potentially generating reactive iodine radicals that can cause oxidative stress to tissues.

  • The Primary Amine: Amines are well-documented skin and respiratory sensitizers. They can act as nucleophiles, reacting with electrophilic sites in biological macromolecules, leading to skin irritation or allergic dermatitis upon contact[3].

  • The Pyrazole Core: Nitrogen-rich heterocycles can interact with various biological targets, necessitating the prevention of systemic exposure. Inhalation of the fine powder can cause acute respiratory tract irritation[3].

Quantitative Safety & Physicochemical Parameters

Summarizing the critical data ensures that all laboratory personnel operate within the exact same safety parameters.

ParameterSpecification / Value
Chemical Name 5-Iodo-1-methyl-1H-pyrazol-3-amine
CAS Number 1654058-24-8[2]
Molecular Weight 223.01 g/mol [2]
Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[3]
Fume Hood Face Velocity 80 – 100 fpm (0.4 – 0.5 m/s)
Primary Waste Stream Halogenated Organic Waste[3]

The Personal Protective Equipment (PPE) Ecosystem

PPE is not merely a checklist; it is a layered defense system designed to mitigate specific chemical risks.

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile gloves[3].

    • Causality: Standard nitrile (minimum 0.11 mm thickness) offers adequate splash protection against the solid powder. However, because this compound is often dissolved in polar aprotic solvents (e.g., DMF) or halogenated solvents (e.g., DCM) during reactions, double-gloving or using thicker butyl rubber gloves (>0.4 mm) is required. Solvents act as carriers, rapidly pulling the dissolved iodinated compound through thin glove barriers.

  • Eye Protection:

    • Requirement: Chemical splash goggles with side shields[3].

    • Causality: The primary amine and iodine components pose severe risks of corneal damage upon contact. Standard safety glasses are insufficient during liquid handling or solvent rinsing phases.

  • Body Protection:

    • Requirement: A knee-length, non-flammable lab coat[3].

    • Causality: Ensure cuffs are tucked into the gloves to eliminate exposed skin at the wrists, preventing accidental dermal contact with the sensitizing amine.

  • Respiratory Protection:

    • Requirement: All handling must occur inside a certified chemical fume hood[3].

    • Causality: The fine powder poses an inhalation hazard (STOT SE 3). If a fume hood is temporarily unavailable during a bulk transfer, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Step-by-Step Operational Methodology

The following protocol outlines the self-validating workflow for weighing and transferring the compound to minimize aerosolization and degradation.

Protocol: Weighing and Transfer

  • Preparation: Verify the fume hood is operational (face velocity 80-100 fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • Static Control: Halogenated powders can hold static charges. Use an anti-static weighing boat and a grounded micro-spatula to prevent the electrostatic aerosolization of the toxic powder.

  • Weighing: Tare the anti-static boat. Carefully transfer the required mass of 5-Iodo-1-methyl-1H-pyrazol-3-amine. Close the stock bottle immediately to minimize photolytic degradation of the C-I bond and moisture ingress.

  • Transfer: Transfer the solid directly into the reaction vessel within the fume hood.

  • Immediate Decontamination: Wash the weighing boat with the intended reaction solvent (e.g., ethanol or DCM) directly into the reaction vessel. This ensures quantitative transfer of the reagent and immediate decontamination of the labware.

Spill Management and Waste Disposal Plan

Because 5-Iodo-1-methyl-1H-pyrazol-3-amine contains iodine, it must not be mixed with standard non-halogenated organic waste. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and environmental hazards[1].

Waste TypeDisposal ContainerKey Instructions
Solid Waste Labeled, sealed plastic bag or container[3]Collect all contaminated disposable materials (gloves, weigh boats, pipette tips) and place them in the designated "Halogenated Organic Solid Waste" container.
Liquid Waste Chemically compatible carboy (e.g., HDPE)Collect reaction filtrates and solvent rinses. Label strictly as "Halogenated Organic Liquid Waste"[3].
Glassware N/A (Decontamination phase)Rinse reusable glassware 3x with a minimal volume of acetone or ethanol. Collect the solvent rinsate as Halogenated Liquid Waste before standard washing[3].

Workflow Visualization

To ensure strict adherence to safety protocols, the following diagram maps the logical relationship between handling phases and waste segregation.

Workflow A 1. Hazard Assessment Review SDS & Toxicity B 2. PPE Donning Nitrile, Goggles, Lab Coat A->B C 3. Fume Hood Operations Weighing & Transfer B->C D 4. Reaction Execution Halogenated Solvents C->D E 5. Decontamination Acetone/EtOH Rinses D->E F 6. Waste Segregation Halogenated Streams Only E->F G Solid Waste Contaminated PPE & Labware F->G H Liquid Waste Solvent Rinsate & Filtrates F->H

Operational workflow for the safe handling and disposal of halogenated pyrazole derivatives.

References

Sources

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